molecular formula C11H16N2O2S B7638581 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea

1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B7638581
M. Wt: 240.32 g/mol
InChI Key: HDNPKMOUHOSRLG-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science

Properties

IUPAC Name

1-(3-hydroxypropyl)-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-15-10-5-2-4-9(8-10)13-11(16)12-6-3-7-14/h2,4-5,8,14H,3,6-7H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNPKMOUHOSRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 3-methoxyaniline with 3-chloropropanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thioureas.

Scientific Research Applications

1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Hydroxypropyl)-3-phenylthiourea
  • 1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)thiourea
  • 1-(3-Hydroxypropyl)-3-(3-chlorophenyl)thiourea

Comparison: 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both a hydroxypropyl and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

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